N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine
Description
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine is a tertiary amine featuring a benzyl group substituted with an aminomethyl moiety at the para position, alongside isopropyl and methyl groups attached to the nitrogen atom. The compound’s branched alkyl substituents (isopropyl and methyl) and aromatic benzyl group may influence its solubility, reactivity, and binding properties in catalytic or biological systems .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13/h4-7,10H,8-9,13H2,1-3H3 |
InChI Key |
AEXPPRUUJRVFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=CC=CC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Tandem Synthesis via Reductive Amination
A recent study describes a tandem synthesis approach for N-methylated tertiary amines, which can be adapted for N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine. The method involves:
- Reacting benzylamine derivatives with aldehydes in the presence of a catalyst (e.g., iridium complexes) and a base (e.g., cesium carbonate)
- Using methanol as both solvent and methylating agent
- Heating the reaction mixture at 100 °C under an inert argon atmosphere for 16 hours
- Monitoring the reaction progress by ^1H NMR spectroscopy with internal standards
- Isolating the product by solvent evaporation and purification
This method allows for efficient N-methylation and N-alkylation in a one-pot process with high selectivity and yield.
Mannich Reaction Followed by Decomposition
Another robust method for preparing N-methyl isopropylamine derivatives involves a two-step process:
-
- React anhydrous isopropylamine with formaldehyde solution (15%-35% concentration) at low temperatures (0-10 °C)
- Maintain a mass ratio of isopropylamine to formaldehyde between 1:2 and 1:6
- Stir for 0.5 to 5 hours to form 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine intermediates
- Dry the reaction mixture with anhydrous potassium carbonate or magnesium sulfate for 8-24 hours to isolate the intermediate
-
- Add the triazine intermediate and concentrated hydrochloric acid dropwise into a suspension of zinc powder and water at -10 to 10 °C
- Use a mass ratio of triazine:zinc powder:water of approximately 1:1-6:5-20
- Stir for 1 to 10 hours, then filter to remove residual zinc
- Add the filtrate dropwise to a 40% aqueous sodium hydroxide solution at 80-150 °C under vigorous stirring
- Continue the reaction for 4 to 10 hours, distilling off the crude N-methyl isopropylamine product
- Purify by rectification to obtain high-purity product
This method is noted for its simplicity, high conversion rate, good selectivity, low byproduct formation, and stable product quality.
Reaction Conditions Optimization
Experimental data indicate that reaction temperature and reagent ratios significantly affect yield and purity. For example, maintaining the Mannich reaction temperature between 0-5 °C and using a formaldehyde to isopropylamine ratio of 2-3:1 optimizes intermediate formation. Similarly, controlling the zinc suspension reaction temperature at -10 to 0 °C and the sodium hydroxide decomposition step at 80-100 °C improves product yield and reduces impurities.
Comparative Data Table of Key Preparation Parameters
| Step | Parameter | Optimal Range/Value | Notes |
|---|---|---|---|
| Mannich Reaction | Isopropylamine:Formaldehyde | 1:2 to 1:6 (mass ratio) | Preferably 1:2 to 1:3 |
| Temperature | 0-10 °C | Preferably 0-5 °C | |
| Reaction Time | 0.5-5 hours | ||
| Drying Agent | Anhydrous K2CO3 or MgSO4 | 8-24 hours drying | |
| Zinc Suspension Reaction | Triazine:Zinc:Water | 1:1-6:5-20 (mass ratio) | Preferably 1:1-2:5-7 |
| Temperature | -10 to 10 °C | Preferably -10 to 0 °C | |
| Reaction Time | 1-10 hours | ||
| Sodium Hydroxide Reaction | NaOH Concentration | 40% (mass concentration) | |
| NaOH:Water:HCl Volume Ratio | 1:1-5:2-8 | ||
| Temperature | 80-150 °C | Preferably 80-100 °C | |
| Reaction Time | 4-10 hours | ||
| Product Purity | After Rectification | >99% | High purity achieved |
Research Findings and Analysis
- The tandem synthesis method using iridium catalysts and methanol as methylating agent provides a mild and efficient route to tertiary amines, including this compound, with good control over product distribution and minimal side reactions.
- The Mannich reaction followed by zinc-mediated decomposition offers a scalable and industrially viable process with high selectivity and yield, suitable for large-scale production.
- Reaction monitoring by ^1H and ^13C NMR spectroscopy is essential for confirming intermediate formation and optimizing reaction conditions.
- The use of inert atmosphere (argon) and dry solvents improves reaction reproducibility and product quality.
- Kinetic isotope effect studies in related systems suggest that C-H bond activation is a rate-determining step in methylation reactions, informing catalyst and condition selection.
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
1.1. Inhibitor of Nitric Oxide Synthase
One of the notable applications of N-[3-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). A study demonstrated that this compound, referred to as 1400 W in some literature, significantly inhibits the production of nitric oxide (NO) in activated macrophages. This inhibition leads to an increase in interleukin-12 (IL-12) secretion while decreasing tumor necrosis factor-alpha (TNF-α) release, highlighting its potential for modulating immune responses during inflammatory conditions .
1.2. Sympathomimetic Effects
Research indicates that derivatives of compounds similar to this compound can produce sympathomimetic effects, such as bronchodilation. These effects are crucial for treating respiratory conditions by enhancing airflow and reducing airway resistance . The methods described involve the administration of specific esters related to this compound, which have shown prolonged effects in mammals.
2.1. Treatment of Autoimmune Disorders
The modulation of nitric oxide production has implications for autoimmune disorders. By inhibiting iNOS, this compound may provide therapeutic benefits in conditions like lupus and rheumatoid arthritis, where excessive NO production contributes to inflammation and tissue damage .
2.2. Cancer Research
The compound's ability to influence immune response markers like IL-12 suggests potential applications in cancer therapy, where enhancing immune response can aid in tumor rejection and improve patient outcomes . Further studies are necessary to explore its efficacy across various cancer types.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in the molecular structure can significantly alter its biological activity, making SAR studies crucial for developing more effective derivatives with enhanced selectivity and potency against target enzymes such as iNOS .
4.1. In Vitro Studies on Macrophage Activation
In a controlled laboratory setting, J774A.1 macrophages were treated with LPS and IFN-γ alongside varying concentrations of this compound. Results indicated that higher concentrations led to a marked decrease in NO production compared to controls treated with non-selective inhibitors . This suggests promising avenues for further research into its application in managing inflammatory diseases.
4.2. Comparative Analysis with Other Inhibitors
Comparative studies with other known inhibitors like L-NMMA and L-NIL revealed that this compound exhibited superior inhibitory effects on NO generation, establishing it as a potent candidate for therapeutic use .
Data Tables
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Pharmacology | iNOS Inhibition | Reduces NO production; increases IL-12 secretion |
| Respiratory Medicine | Bronchodilation | Sympathomimetic effects; enhances airflow |
| Autoimmune Disorders | Treatment for lupus/rheumatoid arthritis | Modulates immune response; reduces inflammation |
| Cancer Research | Immune modulation | Enhances tumor rejection through IL-12 regulation |
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor, modulating the production of nitric oxide, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Amines
Structural and Functional Comparisons
The following table summarizes key structural and synthetic differences between N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine and related compounds:
Key Observations:
Shorter chains often reduce steric hindrance, favoring interactions in catalytic systems . The isopropyl group in the target compound introduces greater steric bulk compared to the linear butenyl chain in (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine. This could influence selectivity in reactions or receptor binding .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation or reductive amination of a benzylamine precursor, contrasting with the palladium-catalyzed coupling used for the butenylamine analog .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide employs acylation, highlighting the diversity in synthetic strategies for N-substituted benzyl derivatives.
Pharmacological Relevance: While nitric oxide synthase (NOS) inhibitors are discussed in , none of the compared compounds directly interact with NOS.
Physicochemical and Reactivity Profiles
- Solubility: The hydrophilic 3-aminomethyl group in the target compound may improve aqueous solubility compared to the purely hydrophobic N-(3-Aminopropyl)-N-benzyl-N-methylamine.
- Reactivity: The tertiary amine in the target compound is less nucleophilic than primary amines (e.g., 3-aminophenyl derivatives) but may participate in acid-catalyzed reactions or form stable coordination complexes .
Biological Activity
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine, often referred to as a derivative of aminomethylbenzylamine, has garnered attention in scientific research for its potential biological activities. This article delves into the compound's biological mechanisms, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of an aminomethyl group attached to a benzyl moiety, combined with isopropyl and methyl amine functionalities. This unique configuration allows for specific interactions with biological targets.
The primary biological activity of this compound is attributed to its role as an inhibitor of nitric oxide synthase (NOS), particularly inducible nitric oxide synthase (iNOS). By inhibiting iNOS, the compound modulates the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes including inflammation and immune response.
Key Mechanisms:
- Inhibition of iNOS : Research indicates that this compound effectively reduces NO production in activated macrophages, thereby influencing cytokine release such as IL-12 and TNF-α .
- Selective Targeting : The compound shows selectivity in its action against specific isoforms of NOS, which may lead to reduced side effects compared to non-selective inhibitors .
Biological Applications
The compound has been investigated for multiple applications across different fields:
- Medicine : Its potential therapeutic roles include anti-inflammatory effects and modulation of immune responses. Studies have shown that it can enhance IL-12 secretion while suppressing TNF-α release, indicating a possible application in treating inflammatory diseases .
- Biochemistry : Used in biochemical assays to study enzyme interactions and protein modifications, the compound serves as a valuable tool for understanding cellular signaling pathways.
Case Studies
- Inflammation Model : In a study involving J774A.1 macrophages activated with LPS and IFN-γ, this compound demonstrated significant inhibition of NO production compared to other NOS inhibitors. This highlights its potential as a targeted therapeutic agent in inflammatory conditions .
- Enzyme Interaction Studies : The compound has been utilized in enzyme assays to explore its inhibitory effects on various enzymes involved in metabolic pathways. Its specificity for iNOS over other NOS isoforms suggests a favorable profile for further drug development aimed at inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Selectivity | Potential Applications |
|---|---|---|---|
| This compound | iNOS Inhibition | High | Anti-inflammatory therapies |
| L-NMMA (Non-selective NOS inhibitor) | NOS Inhibition | Low | General NOS inhibition |
| L-NIL (Selective iNOS inhibitor) | iNOS Inhibition | Moderate | Inflammatory diseases |
Q & A
Q. What are the recommended synthetic routes for N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine?
The compound can be synthesized via coupling reactions using 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine and isopropyl halides in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in anhydrous DMF. Reaction optimization (e.g., temperature, stoichiometry) is critical, with yields typically ranging from 60–85% after purification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multimodal characterization includes:
- ¹H/¹³C NMR : To resolve amine proton environments (δ 1.5–3.0 ppm) and confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ calculated vs. observed).
- UV-Vis spectroscopy : λmax ~255 nm for purity assessment, with deviations indicating impurities .
Q. What are the optimal storage conditions to maintain compound stability?
Store as a crystalline solid at -20°C under inert gas (argon/nitrogen). Stability studies show ≥95% purity retention over 5 years when protected from moisture and light. Degradation products (e.g., oxidized amines) can be monitored via HPLC .
Advanced Research Questions
Q. What experimental models are appropriate for studying nitric oxide synthase (NOS) inhibitory activity?
- In vitro : Use purified iNOS (inducible NOS) enzyme assays with L-arginine as substrate; measure nitrite accumulation via Griess reagent.
- In vivo : Murine colitis models (e.g., DSS-induced) at 10–50 mg/kg doses. Compare with selective iNOS inhibitors (e.g., N-[3-(aminomethyl)benzyl]acetamidine) to assess specificity .
Q. How do structural modifications impact pharmacological profiles compared to analogs?
- Steric effects : The isopropyl group reduces off-target binding vs. smaller alkyl chains (e.g., methyl).
- Electronic effects : The aminomethylbenzyl moiety enhances hydrogen bonding with NOS active sites (Ki ~0.5–2 µM vs. 5–10 µM for non-benzyl analogs).
- LogP : Calculated logP ~2.1 improves blood-brain barrier penetration compared to polar derivatives .
Q. How should researchers address contradictions in reported inhibitory efficacy across studies?
- Standardize assays : Use identical enzyme sources (e.g., recombinant human iNOS) and buffer conditions (pH 7.4, 37°C).
- Validate mechanisms : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and molecular dynamics simulations to probe conformational stability .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Quality control (QC) : Chiral HPLC for enantiomeric purity (>99%), elemental analysis (C, H, N ±0.3%), and biological calibration against reference standards.
- Process optimization : Control reaction intermediates (e.g., monitor by TLC) and use recrystallization to eliminate byproducts .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable IC50 values), cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Experimental Design : For in vivo studies, include sham-treated controls and dose-ranging cohorts (n ≥ 8/group) to ensure statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
